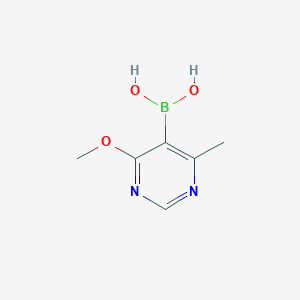![molecular formula C8H8BrNO B15363966 3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)
3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one is an organic compound characterized by a bromine atom attached to a cyclopenta[c]pyrrole ring. This molecule exhibits unique chemical properties due to its structural configuration, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one can be synthesized through several methods:
Bromination: : This involves introducing a bromine atom into the cyclopenta[c]pyrrol-4(2H)-one ring. A common approach is to start with 2-methylcyclopenta[c]pyrrol-4(2H)-one and carry out a bromination reaction using N-bromosuccinimide (NBS) under controlled conditions (e.g., room temperature, in the presence of a solvent like chloroform).
Cyclization: : Another method is via cyclization of appropriate precursors, followed by bromination. This might involve forming the cyclopenta[c]pyrrole ring from simpler organic molecules using cyclization agents and catalysts.
Industrial Production Methods
Industrial production can involve optimized reaction conditions for large-scale synthesis, such as:
Batch Processes: : Conducting the bromination reaction in large batches with automated control of temperature and reagents to ensure consistency.
Continuous Flow Processes: : Implementing continuous flow reactors where the reagents are continuously fed into the reactor, and the product is continuously removed. This method enhances efficiency and product yield.
Analyse Des Réactions Chimiques
1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one undergoes various chemical reactions, such as:
Types of Reactions
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions might employ reagents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides, amines, and thiols.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Ammonia, thiols, alkyl halides.
Major Products
Oxidation: : Conversion to a corresponding ketone or aldehyde.
Reduction: : Formation of 2-methylcyclopenta[c]pyrrole.
Substitution: : Derivatives like amino-, thiol-, or alkyl-substituted cyclopenta[c]pyrroles.
Applications De Recherche Scientifique
1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one has a broad range of applications:
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Studied for potential roles in biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: : Investigated for pharmacological properties, including potential use in drug development.
Industry: : Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action typically involves the interaction of the bromine atom with molecular targets:
Molecular Targets: : Proteins, nucleic acids, or other cellular components.
Pathways: : The bromine atom can participate in covalent bonding with nucleophilic sites on biological molecules, altering their function or stability.
Comparaison Avec Des Composés Similaires
Compared to similar brominated cyclopenta[c]pyrrole derivatives, 1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one stands out due to:
Unique Structural Features: : The presence of the bromine atom at a specific position, influencing its reactivity and interaction with other molecules.
Distinct Chemical Properties: : Enhanced reactivity in nucleophilic substitution reactions.
Similar Compounds
1-Bromo-2-methylcyclopenta[c]pyrrole
1-Chloro-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one
2-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one
Propriétés
Formule moléculaire |
C8H8BrNO |
|---|---|
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
3-bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one |
InChI |
InChI=1S/C8H8BrNO/c1-10-4-6-5(8(10)9)2-3-7(6)11/h4H,2-3H2,1H3 |
Clé InChI |
GTAOZOQVHCSHAC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C2C(=C1Br)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


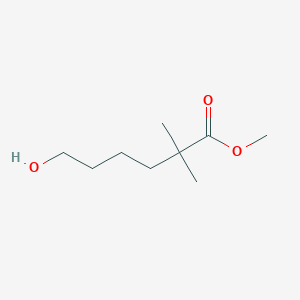
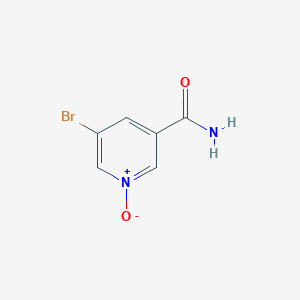
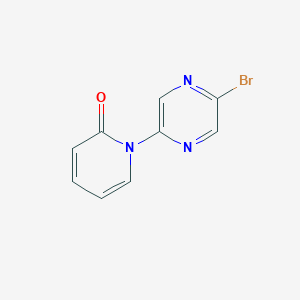
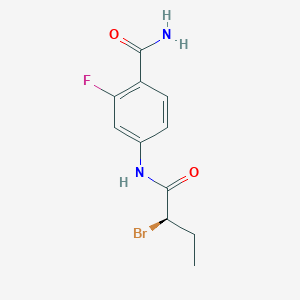
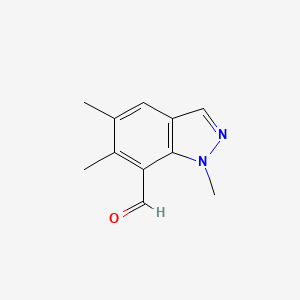
![Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
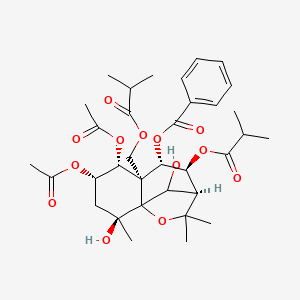
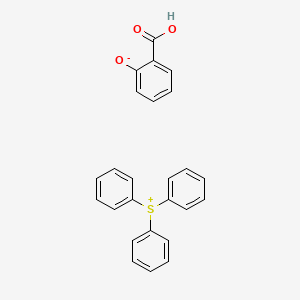

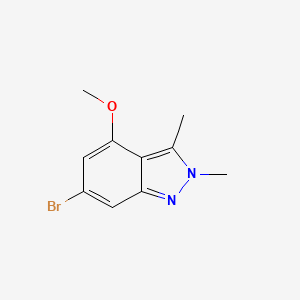
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
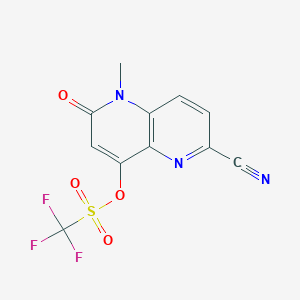
![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)
